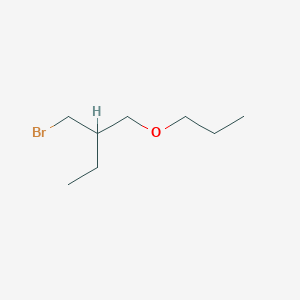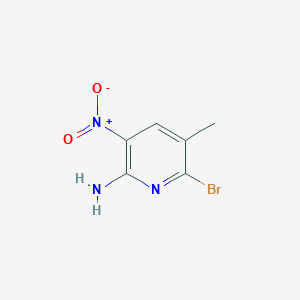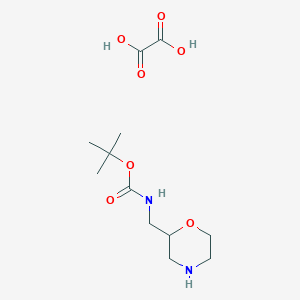
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a methyl group at the 1-position, a pyridin-4-yl group at the 3-position, and an aldehyde group at the 2-position
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated pyrrole intermediate.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups are introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent, due to its ability to modulate cellular pathways and inhibit specific enzymes.
Wirkmechanismus
The mechanism by which 1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The pyrrole and pyridine rings facilitate binding to these targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: This compound has the pyridinyl group at the 2-position instead of the 4-position, which may affect its binding affinity and selectivity for biological targets.
1-Methyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde: The pyridinyl group at the 3-position can lead to different electronic and steric properties, influencing its reactivity and biological activity.
1-Methyl-3-(quinolin-4-yl)-1H-pyrrole-2-carbaldehyde: The quinoline ring system introduces additional aromaticity and potential for π-π interactions, which can enhance its application in materials science and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic properties and steric effects, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-methyl-3-pyridin-4-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-13-7-4-10(11(13)8-14)9-2-5-12-6-3-9/h2-8H,1H3 |
InChI-Schlüssel |
DPJCEMCIXJWKDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1C=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)








